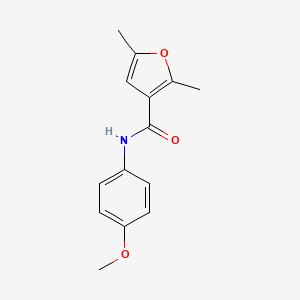

![molecular formula C12H8N2O5S B2828872 7-Nitrodibenzo[b,d]furan-2-sulfonamide CAS No. 632301-17-8](/img/structure/B2828872.png)

7-Nitrodibenzo[b,d]furan-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

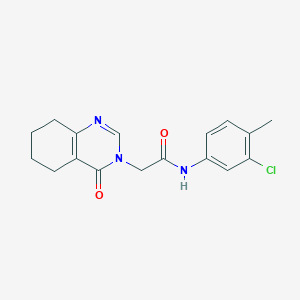

7-Nitrodibenzo[b,d]furan-2-sulfonamide is a chemical compound with the CAS Number: 632301-17-8 . It has a molecular weight of 292.27 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C12H8N2O5S . The InChI code for this compound is 1S/C12H8N2O5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H, (H2,13,17,18) .Scientific Research Applications

Iodine(III)-mediated Tandem Oxidative Cyclization

Various 3-alkyl-2-nitrobenzo[b]furans, including compounds structurally related to 7-Nitrodibenzo[b,d]furan-2-sulfonamide, were synthesized via hypervalent iodine-induced oxidative cyclization. This method provided an efficient route for functionalizing 2-nitrobenzo[b]furans, which are traditionally challenging to obtain using classical methods (Lu, Zheng, & Liu, 2012).

Synthesis via Perkin Cyclization

A study presented a new course of the Perkin cyclization of certain alkanoic acids, leading to the formation of various compounds including 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. The mechanism of this cyclization was explored, providing insights into the formation of complex structures (Kowalewska & Kwiecień, 2008).

Copper/Silver-mediated Cascade Reactions

Efficient construction of 2-sulfonylbenzo[b]furans from readily available precursors was achieved through a protocol involving CuCl2·2H2O/AgTFA system-mediated reactions. This method facilitated the rapid synthesis of a series of products via a protodecarboxylation/C-S bond formation/C-O bond formation cascade (Li & Liu, 2014).

Sonogashira Cross-coupling and Cyclization

The first synthesis of various nitrobenzo[b]furans, including the 4-, 5-, and 6-nitro variants, was accomplished via Sonogashira cross-coupling of certain iodonitrophenol acetates. These compounds were then subjected to cyclization to form the nitrobenzo[b]furans, marking a significant advancement in the synthesis of these compounds (Dai & Lai, 2002).

Pd/C Mediated Synthesis in Water

An efficient synthesis protocol for 2-alkyl/aryl substituted benzo[b]furans/nitrobenzo[b]furans in water was developed. This method demonstrated tolerance for various functional groups and facilitated the synthesis without the need for phase transfer catalysts or water-soluble phosphine ligands (Pal, Subramanian, & Yeleswarapu, 2003).

Safety and Hazards

Properties

IUPAC Name |

7-nitrodibenzofuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H,(H2,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNUKLINSHPHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)

![1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2828794.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2828800.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828803.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)

![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)